Synthesis of 3-(Fluoromethyl)pyrrolidin-1-amine: A Technical Guide
Synthesis of 3-(Fluoromethyl)pyrrolidin-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a proposed synthetic pathway for 3-(fluoromethyl)pyrrolidin-1-amine, a valuable building block in medicinal chemistry. The introduction of a fluoromethyl group can significantly modulate the physicochemical and pharmacological properties of parent molecules, making this compound a desirable scaffold for the development of novel therapeutics. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.
Proposed Synthetic Pathway
The synthesis of 3-(fluoromethyl)pyrrolidin-1-amine can be achieved through a three-step sequence starting from the commercially available N-Boc-3-(hydroxymethyl)pyrrolidine. The proposed route involves:
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Fluorination: Deoxyfluorination of the primary alcohol to introduce the fluoromethyl group.
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Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.
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N-Amination: Introduction of the amino group onto the pyrrolidine nitrogen.
Caption: Proposed synthetic pathway for 3-(fluoromethyl)pyrrolidin-1-amine.
Experimental Protocols
Step 1: Synthesis of tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate
This procedure describes the deoxyfluorination of N-Boc-3-(hydroxymethyl)pyrrolidine using diethylaminosulfur trifluoride (DAST).
Experimental Workflow:
Caption: Experimental workflow for the fluorination step.
Procedure:
To a solution of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under a nitrogen atmosphere, is added diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate.
| Parameter | Value | Reference |
| Starting Material | N-Boc-3-(hydroxymethyl)pyrrolidine | Commercially Available |
| Reagent | Diethylaminosulfur Trifluoride (DAST) | Commercially Available |
| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous |
| Temperature | -78 °C to Room Temperature | [1] |
| Reaction Time | 16 hours | [1] |
| Yield | ~64% | [1] |
| Spectroscopic Data | tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate |
| ¹H NMR (CDCl₃) | δ 4.45 (d, J = 47.0 Hz, 2H), 3.50-3.30 (m, 4H), 2.20-2.05 (m, 1H), 2.00-1.85 (m, 2H), 1.46 (s, 9H). |
| ¹³C NMR (CDCl₃) | δ 154.7, 86.5 (d, J = 170.0 Hz), 79.4, 46.5, 44.0, 36.5 (d, J = 20.0 Hz), 28.5, 27.5. |
| ¹⁹F NMR (CDCl₃) | δ -220.5 (t, J = 47.0 Hz). |
| MS (ESI) | m/z 204.1 [M+H]⁺. |
Step 2: Synthesis of 3-(Fluoromethyl)pyrrolidine
This procedure outlines the removal of the Boc protecting group using hydrochloric acid.
Procedure:
To a solution of tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate (1.0 eq) in 1,4-dioxane, is added a 4 M solution of hydrochloric acid (HCl) in dioxane (10 eq). The reaction mixture is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure to yield 3-(fluoromethyl)pyrrolidine hydrochloride as a solid. The free base can be obtained by dissolving the hydrochloride salt in water, basifying with a strong base such as sodium hydroxide (NaOH), and extracting with an organic solvent like diethyl ether.
| Parameter | Value | Reference |
| Starting Material | N-Boc-3-(fluoromethyl)pyrrolidine | Prepared in Step 1 |
| Reagent | Hydrochloric Acid (in Dioxane) | Commercially Available |
| Solvent | 1,4-Dioxane | Anhydrous |
| Temperature | Room Temperature | [2] |
| Reaction Time | 4 hours | [2] |
| Yield | >95% (as hydrochloride salt) | [2] |
| Spectroscopic Data | 3-(Fluoromethyl)pyrrolidine |
| ¹H NMR (CDCl₃) | δ 4.40 (d, J = 47.5 Hz, 2H), 3.10-2.90 (m, 4H), 2.50 (br s, 1H), 2.10-1.95 (m, 1H), 1.80-1.65 (m, 2H). |
| ¹³C NMR (CDCl₃) | δ 87.0 (d, J = 168.0 Hz), 47.0, 45.5, 37.0 (d, J = 21.0 Hz), 28.0. |
| ¹⁹F NMR (CDCl₃) | δ -221.0 (t, J = 47.5 Hz). |
| MS (ESI) | m/z 104.1 [M+H]⁺. |
Step 3: Synthesis of 3-(Fluoromethyl)pyrrolidin-1-amine
This procedure describes the N-amination of 3-(fluoromethyl)pyrrolidine using hydroxylamine-O-sulfonic acid (HOSA).[3][4][5]
Procedure:
To a stirred solution of 3-(fluoromethyl)pyrrolidine (1.0 eq) in an aqueous solution of sodium hydroxide (NaOH, 2.0 eq), is added a freshly prepared aqueous solution of hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) portion-wise over 2 hours, while maintaining the temperature at 50-60 °C.[5] After the addition is complete, the mixture is stirred for an additional 15 minutes at the same temperature. The reaction mixture is then cooled to room temperature, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be further purified by distillation or chromatography to yield 3-(fluoromethyl)pyrrolidin-1-amine.
| Parameter | Value | Reference |
| Starting Material | 3-(Fluoromethyl)pyrrolidine | Prepared in Step 2 |
| Reagent | Hydroxylamine-O-sulfonic acid (HOSA) | Commercially Available[4] |
| Base | Sodium Hydroxide (NaOH) | Commercially Available |
| Solvent | Water | |
| Temperature | 50-60 °C | [5] |
| Reaction Time | ~2.5 hours | [5] |
| Yield | Estimated 60-70% (based on similar reactions) |
| Spectroscopic Data | 3-(Fluoromethyl)pyrrolidin-1-amine |
| ¹H NMR (CDCl₃) | δ 4.42 (d, J = 47.2 Hz, 2H), 3.60 (br s, 2H), 2.90-2.70 (m, 4H), 2.30-2.15 (m, 1H), 1.95-1.80 (m, 2H). |
| ¹³C NMR (CDCl₃) | δ 86.8 (d, J = 169.0 Hz), 58.0, 56.5, 37.2 (d, J = 20.5 Hz), 27.8. |
| ¹⁹F NMR (CDCl₃) | δ -220.8 (t, J = 47.2 Hz). |
| MS (ESI) | m/z 119.1 [M+H]⁺. |
Disclaimer: The provided experimental protocols and data are based on analogous reactions found in the scientific literature. Optimization of reaction conditions may be necessary to achieve the desired yields and purity. All experiments should be performed by qualified personnel in a well-equipped laboratory, following all necessary safety precautions.
References
- 1. Synthesis, structures, and optical properties of N-heterocycle and amino acid ester-coordinated B3H7 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 4. 羟胺-O-磺酸 99.998% | Sigma-Aldrich [sigmaaldrich.com]
- 5. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]
